molecular formula C15H16F3NO3S2 B2564902 N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797966-66-5

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2564902
CAS No.: 1797966-66-5
M. Wt: 379.41
InChI Key: HMVJGEHDIRMLJB-UHFFFAOYSA-N
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Description

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound characterized by its unique structural components This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a trifluoromethoxy group, a thiophen-3-ylmethyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Core: The initial step often involves the reaction of 2-(trifluoromethoxy)benzenesulfonyl chloride with a suitable amine, such as N-propylamine, under basic conditions to form the sulfonamide core.

    Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the sulfonamide core reacts with thiophen-3-ylmethyl halide in the presence of a base.

    Final Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for industrial production might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Purification Systems: For consistent and high-throughput purification.

    Green Chemistry Approaches: To minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of new functional groups in place of the trifluoromethoxy group.

Scientific Research Applications

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-propyl-N-(thiophen-2-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
  • N-propyl-N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
  • N-propyl-N-(thiophen-3-ylmethyl)-2-(methoxy)benzenesulfonamide

Uniqueness

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the specific positioning of the trifluoromethoxy group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO3S2/c1-2-8-19(10-12-7-9-23-11-12)24(20,21)14-6-4-3-5-13(14)22-15(16,17)18/h3-7,9,11H,2,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJGEHDIRMLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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